Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The compound’s molecular formula, $$ \text{C}{17}\text{H}{16}\text{ClNO}_{4}\text{S} $$, reflects a thiophene ring substituted at positions 2, 3, 4, and 5 (Fig. 1). Key features include:
- Thiophene core : The central sulfur-containing aromatic ring adopts near-planarity, with slight deviations observed in the ester group (-COOEt) at position 3.
- Substituent orientations :
Crystallographic studies of analogous thiophenes reveal C–H···O hydrogen bonds that stabilize dimeric structures. For example, centrosymmetric dimers linked by C11–H11···O1 interactions (graph set R$$_2$$$$^2$$(16)) form chains along the crystallographic axis. While direct X-ray data for this compound is limited, its structural similarity to ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate suggests comparable packing motifs.
Table 1: Key structural parameters of this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular weight | 365.8 g/mol | |
| Thiophene planarity | Near-planar (deviation < 1°) | |
| Dihedral angle (COOEt) | -83.474° | |
| Hydrogen bonding motifs | C–H···O, C–H···π |
Electronic Configuration and Conformational Stability
The electronic structure is dominated by electron-withdrawing groups (-Cl, -COCH$$_3$$, -COOEt) that polarize the thiophene π-system:
- Resonance effects : The 4-chlorobenzoyl group withdraws electron density via inductive effects, reducing aromaticity at position 2.
- Hyperconjugation : The acetyl and ester groups stabilize the conjugated system through resonance delocalization.
Conformational stability is influenced by:
- Steric hindrance : The methyl group at position 4 and ethyl ester at position 3 create torsional strain, favoring a trans arrangement of bulky substituents.
- Non-covalent interactions : Weak C–H···π interactions between the thiophene ring and chlorobenzoyl moiety enhance rigidity.
Density functional theory (DFT) calculations on related compounds predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity suitable for further functionalization.
Comparative Structural Analysis with Related Thiophene Derivatives
Table 2: Structural comparison with analogous thiophenes
Properties
Molecular Formula |
C17H16ClNO4S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21) |
InChI Key |
LYSUOTFXXYTIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Synthesis
The thiophene backbone is constructed using a Gewald-like reaction , as demonstrated in the one-pot synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate:
Procedure :
-
A mixture of ethyl cyanoacetate (0.10 mol), acetylacetone (0.10 mol), elemental sulfur (0.10 mol), and diethylamine (5 mL) in absolute ethanol (70 mL) is refluxed for 3 hours.
-
The product precipitates upon cooling, yielding orange crystals (52% yield).
Critical Parameters :
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux (≈78°C) |
| Reaction time | 3 hours |
| Catalyst | Diethylamine |
| Yield | 52% |
This intermediate serves as the precursor for subsequent functionalization.
Chlorobenzoylation of the Amino Group
Reaction Condition Analysis
Solvent Systems
Optimal solvents balance solubility and reaction kinetics:
Temperature and Time Profiles
Lower temperatures during acylation prevent decomposition of heat-sensitive intermediates.
Yield Optimization Strategies
Catalytic Enhancements
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>98% by HPLC).
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves unreacted starting materials.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water 70:30) shows a single peak at 254 nm, confirming >99% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various acids or bases for esterification and hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thiophene compounds can effectively inhibit microtubule polymerization, which is crucial for cancer cell division.
- Mechanism of Action : The compound may act by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Testing Methods : Antibacterial activity is often assessed using agar diffusion methods where the diameter of inhibition zones is measured .
Applications in Drug Development
The unique structure of this compound positions it as a potential lead compound in drug development:
- Antitumor Agents : Due to its ability to inhibit microtubule formation, it can be further modified to enhance potency and selectivity against specific cancer types.
- Antibiotics : Its antimicrobial properties suggest potential applications in developing new antibiotics, particularly against resistant strains.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiophene derivatives similar to this compound:
- Study on Antitumor Activity : A study published in Nature demonstrated that compounds with similar thiophene structures showed IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .
- Antibacterial Evaluation : Research conducted by Madhavi et al. highlighted that certain substituted thiophenes exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance efficacy .
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
*Note: The target compound’s molecular weight and formula are derived from analogous structures in the evidence.
Key Structural Differences and Implications
Chloroacetamido (): Smaller and more electrophilic, favoring nucleophilic substitution reactions.
Substituent at Position 5 :
- Acetyl Group : Common across all compounds, contributing to electron-withdrawing effects and stabilizing the thiophene ring.
Position 4 Modifications: Methyl vs.
Physicochemical Properties
- Lipophilicity : The target compound’s 4-chlorobenzoyl group likely increases logP compared to chloroacetamido derivatives (e.g., ).
- Solubility: Compounds with polar substituents (e.g., phenoxy acetamido in ) may exhibit better aqueous solubility than benzoyl derivatives.
- Thermal Stability : Higher molecular weight compounds (e.g., ) may show elevated melting/boiling points due to increased van der Waals interactions.
Biological Activity
Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl ester, acetyl group, and a chlorophenyl carbonyl moiety. Its molecular formula is , and it has distinct physical properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 301.79 g/mol |
| Melting Point | 118-120 °C |
| Boiling Point | 396 °C at 760 mmHg |
| Density | 1.241 g/cm³ |
These properties contribute to its potential reactivity and biological activity.
Biological Activity Overview
Thiophene derivatives have been extensively studied for their pharmacological effects. This compound exhibits a variety of biological activities, including:
- Anti-inflammatory : Thiophene derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
- Antimicrobial : The compound's structure allows it to interact with microbial targets, suggesting potential as an antimicrobial agent.
- Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric enhancers for G protein-coupled receptors like the A1 adenosine receptor, which is significant for drug design strategies aimed at enhancing physiological responses to endogenous ligands .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the thiophene ring. Studies have shown that modifications at specific positions can enhance or diminish activity:
- Substituent Effects : The presence of the chlorophenyl group is crucial for enhancing binding affinity and biological activity at the A1 receptor.
- Comparative Analysis : Other thiophene derivatives were evaluated for their biological activities, revealing that variations in substitution patterns lead to differing pharmacological profiles.
Case Studies and Research Findings
- Allosteric Enhancer Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Studies :
- The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Gewald thiophene synthesis or multi-step condensation reactions. For example, reacting ethyl acetoacetate with sulfur and substituted cyanoacetamides in ethanol under reflux with triethylamine as a catalyst yields thiophene intermediates. Subsequent acylation with 4-chlorobenzoyl chloride introduces the chlorobenzoyl group . Optimization involves adjusting solvent systems (e.g., 1,4-dioxane vs. ethanol), reaction times (3–5 hours), and stoichiometric ratios of reagents like malononitrile or elemental sulfur .
- Validation : Monitor reaction progress via TLC or HPLC. Crystallization from ethanol or 1,4-dioxane is recommended for purification .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Refer to SDS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
- Work in a fume hood to mitigate inhalation risks (H335).
- Store in a cool, dry place away from oxidizing agents .
- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can contradictions in reaction yields or byproduct formation during synthesis be resolved?
- Analysis : Contradictions often arise from competing pathways, such as incomplete acylation or side reactions with malononitrile. For example, reports a 72% yield using 1,4-dioxane, while notes lower yields in ethanol due to solvent polarity effects.
- Resolution : Use spectroscopic tools (NMR, IR) to identify byproducts like unreacted cyanoacetamide intermediates. Optimize by pre-activating the 4-chlorobenzoyl group or employing high-throughput screening to identify ideal solvent-catalyst pairs .
Q. What strategies are effective for functionalizing the thiophene core to enhance bioactivity?
- Methodology : Introduce substituents at the 5-acetyl or 4-methyl positions via:
- Nucleophilic acyl substitution : Replace the acetyl group with heterocyclic amines (e.g., pyrazole derivatives) to modulate electronic properties .
- Cross-coupling reactions : Suzuki-Miyaura coupling to add aryl groups at the 4-methyl position .
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s stereoelectronic profile?
- Structural Analysis : Single-crystal X-ray diffraction (e.g., using SHELXL) reveals bond angles, torsion angles, and non-covalent interactions (C–H···π) critical for molecular packing . For example, reports orthorhombic packing (space group Pbca) with a unit cell volume of 2769.9 ų.
- Computational Support : Perform DFT calculations (B3LYP/6-31G*) to validate experimental geometries and predict reactive sites for electrophilic attack .
Q. What methodologies are recommended for assessing structure-activity relationships (SAR) in derivatives of this compound?
- SAR Workflow :
Synthesize derivatives with modifications at the chlorobenzoyl or thiophene carboxylate groups.
Characterize using LC-MS and NMR.
Test in bioassays (e.g., antimicrobial or kinase inhibition).
Perform multivariate analysis (e.g., PCA or QSAR) to link structural features (logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
